Propene, 1,2-dichloro-

Description

1,2-Dichloropropane (CAS 78-87-5), also known as propylene dichloride or PDC, is a chlorinated hydrocarbon with the molecular formula C₃H₆Cl₂ and a molecular weight of 112.986 g/mol . Its IUPAC Standard InChIKey is KNKRKFALVUDBJE-UHFFFAOYSA-N, and it exists as a colorless liquid with a chloroform-like odor . Key physical properties include:

Primarily used as a solvent and intermediate in synthesizing chlorinated compounds like tetrachloroethene , it is also a by-product of propylene oxide production via the chlorohydrin process .

Properties

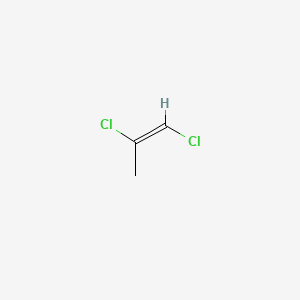

IUPAC Name |

(E)-1,2-dichloroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPKFIWDXDAGC-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323781 | |

| Record name | (E)-1,2-dichloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

75 °C | |

| Details | Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174 | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2,700 mg/l @ 25 °C. | |

| Details | Gunther FA et al; Res Rev 20: 1-148 (1968) | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.83 (air= 1) | |

| Details | Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174 | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

90.8 [mmHg], 90.8 mm Hg @ 20 °C | |

| Details | Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981) | |

| Record name | 1,2-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981) | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

7069-38-7, 563-54-2 | |

| Record name | 1,2-Dichloropropene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,2-dichloroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2-Dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DICHLOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CHH7D3Y0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propene, 1,2-dichloro- can be synthesized through the chlorination of propene. The reaction typically involves the addition of chlorine to propene in the presence of a catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions .

Industrial Production Methods

On an industrial scale, propene, 1,2-dichloro- is often produced as a byproduct during the production of epichlorohydrin. This process involves the chlorination of propene, followed by the separation and purification of the desired product .

Chemical Reactions Analysis

Reactivity

1,2-Dichloropropane can react with strong oxidizers, strong acids, aluminum, bases, and aluminum alloys and may attack some forms of plastics, rubber, and coatings . Confined reactions with aluminum can lead to explosions .

Environmental Degradation

Abiotic Degradation

1,2-Dichloropropane undergoes photochemical formation of free radicals . In the atmosphere, slow degradation occurs via reaction with photochemically produced hydroxyl radicals .

-

The rate constant for the vapor-phase reaction of 1,2-dichloropropene with photochemically-produced hydroxyl radicals is estimated to be 3.9 x 10-12 cu cm/molecule-sec at 25°C. This corresponds to an atmospheric half-life of approximately 4 days, assuming an atmospheric concentration of 5 x 10+5 hydroxyl radicals per cu cm .

-

The rate constant for the vapor-phase reaction of 1,2-dichloropropene with ozone is estimated to be 2.3 x 10-15 cu cm/molecule-sec at 25°C, resulting in an atmospheric half-life of about 49 days at an atmospheric concentration of 7 x 10+11 ozone molecules per cu cm .

Volatilization

Volatilization is a crucial environmental process for 1,2-dichloropropane in both terrestrial and aquatic environments . Its Henry's Law constant is estimated to be 4.91 x 10-3 atm-cu m/mole, indicating that it will volatilize from water surfaces .

-

The volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be 3 hours .

-

The volatilization half-life from a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec) is estimated to be 4 days .

1,2-Dichloropropane's Henry's Law constant suggests that it can volatilize from moist soil surfaces, and its vapor pressure indicates potential volatilization from dry soil surfaces .

Reaction Thermochemistry

Relevant reaction thermochemistry data for 1,2-dichloropropane :

| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Method | Comment |

|---|---|---|---|

| 2H<sub>2</sub> + C<sub>3</sub>H<sub>6</sub>Cl<sub>2</sub> = C<sub>3</sub>H<sub>8</sub> + 2HCl | -126.5 ± 1.1 | Chyd | Gas phase; at 250 °C |

| C<sub>3</sub>H<sub>6</sub>Cl<sub>2</sub> = C<sub>3</sub>H<sub>5</sub>Cl + HCl | 71.2 | Eqk | Liquid phase; Flow reactor |

| 2C<sub>3</sub>H<sub>6</sub>BrCl = C<sub>3</sub>H<sub>6</sub>Br<sub>2</sub> + C<sub>3</sub>H<sub>6</sub>Cl<sub>2</sub> | 9.2 | Eqk | Liquid phase; Flow reactor |

| C<sub>3</sub>H<sub>6</sub>Cl<sub>2</sub> = C<sub>3</sub>H<sub>5</sub>Cl + HCl | 53.3 | Eqk | Gas phase; Flow reactor |

Production Reactions

1,2-Dichloropropane is obtained as a byproduct of the synthesis of propylene oxide through the chlorohydrin reaction . It can also be a byproduct from the synthesis of allyl chloride . High-purity 1,2-dichloropropane can be produced by reacting propylene and chlorine in the presence of an iron oxide catalyst at moderate temperatures (45°C) and pressures (25–30 psia) .

Carcinogenicity

The Japanese Ministry of Health, Labour and Welfare concluded in March 2013 that bile duct cancer cases among printing firm employees were likely due to cleaning agents containing 1,2-dichloropropane, suggesting it may be a carcinogen . Animal studies have shown tumor growth in the liver and mammary glands . The National Institute for Occupational Safety and Health (NIOSH) has classified 1,2-dichloropropane as a carcinogen and IDLH (Immediately Dangerous to Life or Health) .

Scientific Research Applications

Chemical Properties and Production

1,2-Dichloropropane is a colorless, flammable liquid with a sweet odor, primarily produced as a byproduct in the manufacture of epichlorohydrin and propylene oxide through chlorination processes. It is synthesized via the reaction of propylene with chlorine in the presence of an iron oxide catalyst at moderate temperatures and pressures . The global production of 1,2-dichloropropane has been significant, with estimates indicating around 350,000 tonnes produced annually as of 2001 .

Chemical Intermediate

The primary application of 1,2-dichloropropane is as a chemical intermediate in the synthesis of various organic chemicals. It is utilized in the production of:

- Perchloroethylene : A solvent used in dry cleaning and degreasing.

- Tetrachloroethylene : Employed in numerous industrial applications.

- Carbon Tetrachloride : Used in fire extinguishers and as a solvent .

Solvent and Degreaser

1,2-Dichloropropane serves as an industrial solvent for materials such as plastics, fats, oils, and rubber processing. Its effectiveness as a solvent makes it suitable for:

- Coatings : Used in alkyd, acrylic, or polyurethane coatings.

- Cleaning Products : Acts as a solvent or diluent in degreasers and cleaning agents .

Textile and Printing Industry

In Japan, 1,2-dichloropropane has been widely used as a cleaner in offset-printing processes. This application gained popularity after the reduction of 1,1,1-trichloroethane usage due to environmental regulations .

Environmental and Health Considerations

While 1,2-dichloropropane has significant industrial applications, it also poses health risks. Studies have indicated its potential carcinogenicity based on animal studies showing tumor growth in various organs following exposure . Occupational exposure remains a concern for workers involved in its production and use.

Production Data (Estimated Global Production)

| Year | Estimated Production (tonnes) |

|---|---|

| 2001 | 350,000 |

| 2012 | Data not specified |

Applications Overview

| Application Area | Specific Uses |

|---|---|

| Chemical Intermediate | Perchloroethylene, Tetrachloroethylene |

| Solvent | Industrial degreasers, coatings |

| Textile Industry | Cleaner for printing processes |

Case Study: Printing Industry in Japan

In March 2013, an investigation by the Japanese Ministry of Health linked cases of bile duct cancer among printing workers to exposure to cleaning agents containing 1,2-dichloropropane. This prompted further scrutiny into its use within the industry and led to recommendations for safer alternatives .

Environmental Impact Assessment

A study highlighted that over 99% removal of 1,2-dichloropropane from wastewater treatment plants was achieved using stripping processes. This indicates effective management practices for mitigating environmental contamination .

Mechanism of Action

The mechanism of action of propene, 1,2-dichloro- involves its interaction with biological molecules through nucleophilic substitution and oxidation reactions. It can form adducts with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The compound can also undergo metabolic activation to form reactive intermediates that can cause cellular damage .

Comparison with Similar Compounds

1,2-Dichloroethylene (CAS 540-59-0)

- Formula : C₂H₂Cl₂

- Molecular weight : 96.94 g/mol

- Boiling point : 48–60°C (isomer-dependent)

- Applications : Solvent in industrial degreasing.

- Key differences : Smaller molecular structure and lower boiling point compared to 1,2-dichloropropane. Less persistent in the environment due to higher volatility .

1,2,3-Trichloropropane (CAS 96-18-4)

1-Propene, 1,2,3,3-Tetrachloro- (CAS 20589-85-9)

- Formula : C₃H₂Cl₄

- Molecular weight : 179.86 g/mol

- Boiling point : 165–170°C (estimated)

- Applications: Limited industrial use; studied for specialized polymer synthesis.

- Key differences : Additional chlorine atoms enhance density (1.65 g/cm³) and thermal stability but reduce biodegradability .

Comparison with Positional Isomers

1,3-Dichloropropene (CAS 542-75-6)

- Formula : C₃H₄Cl₂

- Molecular weight : 110.97 g/mol

- Boiling point : 104°C

- Applications : Nematicide in agriculture.

- Key differences : The trans-isomer (boiling point 112°C) is more volatile than the cis-isomer (boiling point 104°C). Both isomers exhibit higher acute toxicity than 1,2-dichloropropane .

1,1-Dichloropropane (CAS 78-99-9)

- Formula : C₃H₆Cl₂

- Molecular weight : 112.99 g/mol

- Boiling point : 88°C

- Applications : Solvent in organic synthesis.

- Key differences : Lower boiling point and reduced polarity compared to 1,2-dichloropropane, leading to faster evaporation in environmental matrices .

Fluorinated Analogues

1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS 15104-61-7)

- Formula : C₃HCl₂F₅

- Molecular weight : 216.32 g/mol

- Boiling point : 28°C (estimated)

- Applications : Investigated as a refrigerant and fluoropolymer precursor.

Data Table: Comparative Properties

Environmental and Toxicological Insights

- 1,2-Dichloropropane: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) with a half-life of 150 days in groundwater .

- 1,3-Dichloropropene : Banned in the EU due to groundwater contamination risks; U.S. EPA restricts its use with buffer zones .

Biological Activity

Propene, 1,2-dichloro- (C₃H₄Cl₂) is a chlorinated hydrocarbon that has garnered attention due to its biological activities and potential health impacts. This article provides a detailed overview of its biological activity, including toxicity, metabolic pathways, and case studies related to human exposure.

- Chemical Formula : C₃H₄Cl₂

- Molecular Weight : 94.97 g/mol

- Appearance : Colorless liquid with a sweet odor

Metabolism and Toxicity

1,2-Dichloropropane is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2E1. The metabolic pathways yield various metabolites, including mercapturic acids and other conjugates. Studies have demonstrated that:

- Excretion : After administration in rats, approximately 50% of the compound is excreted in urine within 24 hours. The major urinary metabolite identified is N-acetyl-S-(2-hydroxypropyl)-L-cysteine .

- Toxic Effects : Acute exposure can lead to central nervous system depression, reduced body weight gain, and liver damage characterized by decreased non-protein thiols and altered enzyme activities . Chronic exposure has been linked to hepatotoxicity and renal damage, with evidence of hemolytic anemia in higher doses .

Table 1: Summary of Toxicological Findings

Cholangiocarcinoma Incidence

A significant correlation has been observed between occupational exposure to 1,2-dichloropropane and the incidence of cholangiocarcinoma. In a cohort study in Japan involving workers exposed for 7–17 years:

- Findings : All patients diagnosed with cholangiocarcinoma had been exposed to the compound. The latency period between first exposure and diagnosis ranged from 7 to 20 years .

- Environmental Concentrations : Estimated airborne concentrations in printing facilities were between 17–180 ppm .

Biological Mechanisms

The biological activity of propene, 1,2-dichloro-, is influenced by its interaction with various cellular mechanisms:

- Oxidative Stress : The compound induces oxidative stress in liver cells, leading to depletion of glutathione and increased lipid peroxidation .

- Renal Effects : Exposure can cause alterations in renal function markers such as angiotensin-converting enzyme activity .

Environmental Impact

Research indicates that anaerobic bacteria can completely dechlorinate 1,2-dichloropropane to propene under specific conditions. This process highlights the potential for bioremediation applications in contaminated environments:

Q & A

Q. What experimental methodologies are optimal for synthesizing high-purity Propene, 1,2-dichloro-?

Answer:

- Fractional distillation is commonly used due to the compound's boiling point (see thermodynamic data in NIST reports ).

- Solvent extraction with non-polar solvents (e.g., hexane) can isolate the compound from byproducts.

- Gas chromatography-mass spectrometry (GC-MS) is recommended for purity validation, with thresholds ≥99.5% for kinetic studies .

- Safety protocols : Use inert atmospheres (N₂/Ar) to prevent halogen exchange reactions during synthesis .

Q. Which analytical techniques are suitable for characterizing Propene, 1,2-dichloro- in environmental samples?

Answer:

- GC-MS : Detects trace concentrations (ppm levels) in soil/water matrices .

- NMR spectroscopy : Distinguishes stereoisomers (e.g., cis/trans configurations) via coupling constants (³Jₐᵦ) .

- IR spectroscopy : Identifies C-Cl stretching vibrations (550–650 cm⁻¹) for functional group confirmation .

- Calibration standards : Use EPA-certified reference materials to minimize matrix interference .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations resolve reaction mechanisms involving Propene, 1,2-dichloro-?

Answer:

- Software : Use the Vienna Ab Initio Simulation Package (VASP) with PAW pseudopotentials to model electron interactions .

- Functional selection : The revised Perdew-Burke-Ernzerhof (revPBE) functional improves accuracy for adsorption energetics and reaction barriers .

- Nudged Elastic Band (NEB) method : Maps minimum energy paths for chlorination/dechlorination steps, identifying transition states .

- Validation : Compare computed activation energies (Δ‡) with experimental Arrhenius parameters (±5% error tolerance) .

Q. How can contradictions in toxicity data across studies be systematically addressed?

Answer:

- Consistency criteria : Evaluate cross-species reproducibility (e.g., rodent vs. zebrafish models) and dose-response linearity .

- Confounding factors : Control for metabolic pathways (e.g., cytochrome P450 activity) using hepatic microsome assays .

- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, weighted by sample size and confidence intervals .

- In silico toxicology : Use QSAR models to predict metabolites (e.g., epoxide intermediates) and their binding affinities .

Q. What computational models predict the environmental fate of Propene, 1,2-dichloro- in aquatic systems?

Answer:

- Degradation pathways : Simulate hydrolysis kinetics using DFT to calculate activation energies for Cl⁻ elimination .

- Partition coefficients : Estimate log Kₒw (octanol-water) via COSMO-RS solvation models, validated against experimental HPLC data .

- EPA frameworks : Integrate fugacity models (e.g., EQC Level III) to assess air-water-soil phase distribution .

- Sensitivity analysis : Vary parameters like pH and dissolved organic carbon to identify dominant degradation routes .

Methodological Considerations

Q. How should researchers design studies to investigate the compound’s neurotoxic effects?

Answer:

- In vitro models : Use SH-SY5Y neuronal cells with exposure durations ≤72 hours to avoid necrosis artifacts .

- Biomarkers : Measure acetylcholinesterase inhibition and reactive oxygen species (ROS) levels via fluorometric assays .

- Controls : Include α-tocopherol (antioxidant) to isolate oxidative stress-mediated toxicity .

- Statistical power : Use ANOVA with post-hoc Tukey tests (α=0.05, power=0.8) for dose-dependent responses .

Q. What strategies optimize catalytic dechlorination of Propene, 1,2-dichloro- in remediation studies?

Answer:

- Catalyst screening : Test Pd/C, Fe⁰ nanoparticles, and bimetallic systems (Fe/Pd) for reductive dechlorination efficiency .

- Operational parameters : Optimize pH (6–8), temperature (25–40°C), and H₂ partial pressure (1–3 atm) .

- Reaction monitoring : Use inline FTIR to track Cl⁻ release and propene formation rates .

- Scaling : Apply dimensionless Damköhler numbers to extrapolate lab-scale results to field conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.